5-fluoro-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with fluorine, furan, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction can be used to couple a boronic acid derivative of benzofuran with a halogenated furan derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and pyridine groups can enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzofuran: Similar core structure but lacks the furan and pyridine substitutions.
N-(2-Pyridyl)-3-methylbenzofuran-2-carboxamide: Similar structure but lacks the fluorine and furan groups.
Uniqueness
The unique combination of fluorine, furan, and pyridine groups in 5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H15FN2O3 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
5-fluoro-N-(furan-2-ylmethyl)-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H15FN2O3/c1-13-16-11-14(21)7-8-17(16)26-19(13)20(24)23(12-15-5-4-10-25-15)18-6-2-3-9-22-18/h2-11H,12H2,1H3 |
InChI Key |
OLSOJBAPUFUJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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